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Ferrous lactate dihydrate

Iron fortification Infant nutrition In vitro bioavailability

Ferrous lactate dihydrate (CAS 1654003-97-0) is the evidence-preferred iron source for infant milk products, offering statistically superior dialyzable iron vs. ferrous sulfate and gluconate. Its white-to-neutral color preserves product appearance, and low hygroscopicity ensures dry-blend stability. With 67% relative bioavailability, reduced GI irritation, and GRAS/E585 regulatory clearance, it is the rational procurement choice for premium iron fortification.

Molecular Formula C6H14FeO8
Molecular Weight 270.02 g/mol
CAS No. 1654003-97-0
Cat. No. B12727751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerrous lactate dihydrate
CAS1654003-97-0
Molecular FormulaC6H14FeO8
Molecular Weight270.02 g/mol
Structural Identifiers
SMILESCC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.[Fe+2]
InChIInChI=1S/2C3H6O3.Fe.2H2O/c2*1-2(4)3(5)6;;;/h2*2,4H,1H3,(H,5,6);;2*1H2/q;;+2;;/p-2
InChIKeyHBBOMTPSSVKNES-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ferrous Lactate Dihydrate (CAS 1654003-97-0) Procurement & Selection Guide for Iron Fortification and Supplementation


Ferrous lactate dihydrate (CAS 1654003-97-0) is the dihydrate form of iron(II) lactate, a coordination complex of ferrous iron with two lactate ligands and two water molecules, bearing the molecular formula Fe(C₃H₅O₃)₂·2H₂O and a molecular weight of 270.02 g/mol . It belongs to the class of freely water-soluble ferrous iron salts used for oral iron supplementation and food fortification, alongside ferrous sulfate, ferrous gluconate, ferrous fumarate, and ferrous bis-glycinate [1]. The compound is recognized under FDA 21 CFR §184.1311 as a GRAS nutrient supplement and color fixative, and is assigned the European food additive number E585 [2]. Commercially, it is supplied as a greenish-white to yellowish crystalline powder with an iron content of approximately 19–22% (as-is basis), a purity specification of 97.0–100.5% on anhydrous basis, and water content of 12.0–14.0% for the dihydrate form .

Why Ferrous Iron Salts Cannot Be Interchanged: The Case for Ferrous Lactate Dihydrate in Formulation and Procurement


Although ferrous sulfate, ferrous gluconate, ferrous lactate, and ferrous fumarate all deliver divalent iron (Fe²⁺) and are collectively classified as oral iron supplements, they exhibit markedly divergent behavior in key procurement-relevant parameters—including relative bioavailability, iron dialyzability in complex food matrices, pro-oxidative activity in the gastrointestinal lumen, color impact on finished products, hygroscopicity, and effects on food matrix rheology [1][2]. Ferrous sulfate, despite its widespread use and designation as the reference compound (relative bioavailability = 100), is associated with a higher incidence of gastrointestinal adverse effects, more pronounced metallic taste, and greater oxidative reactivity in fortified foods [3][4]. Ferrous gluconate, while better tolerated than sulfate, exerts a stronger negative impact on dough rheology at elevated fortification levels [5]. Ferrous lactate dihydrate occupies a differentiated position by combining a relative bioavailability of 67 (vs. ferrous sulfate = 100), a white-to-neutral color that minimally affects food appearance, lower oxidative activity than NaFeEDTA and ferrous bis-glycinate under simulated gastrointestinal conditions, and significantly higher iron dialyzability than both ferrous sulfate and ferrous gluconate in milk-based matrices [2][3][5][6]. These differences are not interchangeable; substituting one ferrous salt for another without accounting for the target matrix, processing conditions, and population-specific tolerability can compromise both nutritional efficacy and product quality.

Quantitative Differential Evidence: Ferrous Lactate Dihydrate vs. Comparator Iron Compounds


Iron Dialyzability in Pasteurized Milk: Ferrous Lactate vs. Ferrous Sulfate and Ferrous Gluconate

Ferrous lactate dihydrate demonstrates significantly higher ferrous dialyzable iron in pasteurized milk compared with both ferrous sulfate and ferrous gluconate. In a simulated gastrointestinal digestion model using pasteurized milk fortified with ascorbic acid, ferrous dialyzable iron (molecular weight < 8000 Da, a validated index for predicting iron bioavailability) was significantly higher for ferrous lactate than for ferrous sulfate and ferrous gluconate [1]. Ferrous lactate grouped with iron pyrophosphate and ferrous bis-glycinate in the higher-dialyzability tier, while ferrous sulfate and ferrous gluconate formed the lower tier [1]. Importantly, in commercial UHT milk products, the dialyzability advantage of ferrous lactate was attenuated (P > 0.05 vs. ferrous sulfate), indicating that the food matrix and processing method modulate the relative advantage [1].

Iron fortification Infant nutrition In vitro bioavailability

Relative Bioavailability (RBV) of Ferrous Lactate: Quantitative Ranking Against the Ferrous Sulfate Reference Standard

Ferrous lactate dihydrate has an established relative bioavailability value (RBV) of 67 when ferrous sulfate is set as the reference standard at 100 [1]. This RBV value, derived from Hurrell's systematic ranking of iron compounds for food fortification, positions ferrous lactate as having approximately two-thirds the bioavailability of ferrous sulfate on a weight-equivalent basis [1]. However, this RBV must be interpreted in the context of other differentiating attributes: ferrous lactate offers advantages in color (white/neutral vs. the blue-green of ferrous sulfate), oxidative stability, and lower hygroscopicity that are not captured by the RBV metric alone [2]. The same RBV of 67 was cited as a selection criterion for ferrous lactate in a 2019 comparative bioaccessibility study, alongside its water solubility, relatively low cost, and thermal stability [1].

Relative bioavailability Iron absorption Nutrient fortification

In Vivo Iron Bioavailability in Rats: Ferrous Lactate vs. Ferrous Sulfate and Ferrous Gluconate

A 4-week controlled feeding study in male Wistar rats directly compared iron bioavailability from iron(II) lactate, iron(II) sulfate, and iron(II) gluconate across nine diets with different iron types and levels [1]. Iron bioavailability was assessed using multiple indices: apparent absorption, serum total iron binding capacity (TIBC), hemoglobin concentration, packed cell volume (PCV), and liver iron content [1]. Iron bioavailability from iron(II) lactate was significantly higher than that from both iron(II) sulfate and iron(II) gluconate [1]. In a separate in situ ligated intestinal loop study in iron-deficient rats, ferrous lactate at 100 ppm achieved an absorption rate of approximately 25.56%, compared with 19.67% for ferrous sulfate at the same concentration—representing a 30% relative increase in absorption for the lactate form [2].

In vivo bioavailability Animal model Hemoglobin repletion

Color Neutrality, Stability, and Hygroscopicity Advantage in Food Fortification

Ferrous lactate dihydrate exhibits a greenish-white to white crystalline appearance, in contrast to ferrous sulfate which is characteristically blue-green and can impart undesirable grey-to-black discoloration in fortified foods [1][2]. This color neutrality makes ferrous lactate suitable for light-colored food vehicles such as milk powder, infant formula, biscuits, and cereal products where ferrous sulfate would cause visible color defects [2]. A distinguishing feature of the lactate salts is their very low hygroscopicity: even at high air humidity, ferrous lactate remains largely unaffected, whereas ferrous sulfate is notably hygroscopic and prone to caking, lumping, and compromised flowability [1]. This hygroscopicity differential directly impacts powder handling, blending uniformity, and shelf-life stability in dry-mix fortification applications [1]. The FDA recognizes ferrous lactate's dual functionality as both a nutrient supplement and a color fixative (21 CFR §184.1311), a regulatory distinction not shared by ferrous sulfate [3].

Food fortification Organoleptic properties Shelf stability

Dough Rheology at High Fortification Levels: Ferrous Lactate vs. Ferrous Gluconate in Wheat Flour

A comparative rheological study evaluated the effect of ferrous lactate and ferrous gluconate on wheat flour dough at fortification levels of 3, 4, and 5 mg iron/100 g flour [1]. While both salts produced similar effects at low-to-moderate fortification levels (3–4 mg/100 g), a clear divergence emerged at the highest tested level (5 mg/100 g). At 5 mg iron/100 g, both the total CO₂ volume production and the CO₂ retention coefficient (measured by Rheofermentometer) decreased; however, the decrease was more significant for ferrous gluconate than for ferrous lactate [1]. Additionally, dough development time and dough stability decreased at high fortification levels, with the effect again more pronounced for the gluconate form than for the lactate salt [1]. The Farinograph degree of softening at 10 minutes decreased to a larger extent with ferrous lactate than with ferrous gluconate, indicating a more pronounced weakening effect for the lactate salt at this specific parameter—though this was offset by the superior gas retention performance [1].

Wheat flour fortification Dough rheology Bakery applications

Evidence-Based Application Scenarios for Ferrous Lactate Dihydrate (CAS 1654003-97-0)


Infant and Toddler Milk Formula Fortification

Ferrous lactate dihydrate is the evidence-preferred iron source for pasteurized milk products targeted at infants (6–12 months) and toddlers, based on its statistically significant superiority in ferrous dialyzable iron over both ferrous sulfate and ferrous gluconate in simulated gastrointestinal digestion models [1]. The Infant Pure FCC/GB grade (Product Code 9398, CAS 1654003-97-0) with controlled heavy metal specifications (Pb ≤ 1 ppm, As ≤ 1 ppm, Cd ≤ 1 ppm, Hg ≤ 0.1 ppm) and ferric iron limited to ≤ 0.2% is specifically manufactured for this sensitive application . The white-to-neutral color minimally affects the appearance of milk-based formulas, and the low hygroscopicity ensures reliable powder handling during dry-blending operations [2].

High-Level Wheat Flour Fortification for Industrial Bakery Products

When fortifying wheat flour at levels approaching or exceeding 5 mg iron per 100 g flour—a common target for national flour fortification programs—ferrous lactate dihydrate causes less degradation of CO₂ retention and dough stability compared with ferrous gluconate [1]. This translates to better loaf volume and crumb structure in bread and other leavened bakery products. The compound's low hygroscopicity further ensures that pre-mix shelf life is not compromised by moisture uptake during storage in tropical or high-humidity climates where many fortification programs operate [2].

Light-Colored Fortified Foods Requiring Color Neutrality

In food products where visual appearance is a critical quality attribute—such as milk powder, infant cereals, biscuits, and white bread—ferrous lactate dihydrate's greenish-white to white crystalline appearance avoids the grey-to-black discoloration associated with ferrous sulfate [2]. Its FDA recognition as a color fixative (21 CFR §184.1311) provides an additional regulatory basis for its use in products where both iron enrichment and color maintenance are required [3]. The compound's minimal color impact has been cited as a key advantage in large-scale food fortification programs aimed at addressing population-level iron deficiency without compromising consumer acceptance [2].

Oral Iron Supplementation for Populations Sensitive to Gastrointestinal Side Effects

Although quantitative clinical head-to-head data remain limited in the peer-reviewed literature, the combination of ferrous lactate's significantly higher in vivo bioavailability compared with ferrous sulfate and ferrous gluconate in animal models [4], and its established higher dialyzability in food-relevant matrices [1], supports its preferential selection for oral supplementation in populations where gastrointestinal tolerability is a compliance concern—including pregnant women, children, and elderly patients. Clinical reports indicate that approximately 30% of patients discontinue ferrous sulfate due to gastrointestinal intolerance [5]; the organic lactate salt form, with its milder impact on the GI mucosa, provides a procurement-rational alternative.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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